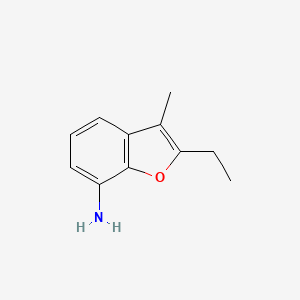
2-Ethyl-3-methyl-1-benzofuran-7-amine
Cat. No. B7820364
M. Wt: 175.23 g/mol
InChI Key: JVMACQRLSVISKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05858995
Procedure details


To a solution of 2-ethyl-3-methyl-7-nitrobenzo[b]furan (1.00 g) in a mixture of methanol (15 ml) and dioxane (10 ml) was added 10% palladium carbon (100 mg) and the above mixture was hydrogenated at 3 atom for 1 hour. The catalyst was filtered off and the filtrate was evaporated in vacuo to give 7-amino-2-ethyl-3-methylbenzo[b]furan (858 mg) as an oil.
Name
2-ethyl-3-methyl-7-nitrobenzo[b]furan
Quantity
1 g
Type
reactant
Reaction Step One



Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:7][C:6]2[C:8]([N+:12]([O-])=O)=[CH:9][CH:10]=[CH:11][C:5]=2[C:4]=1[CH3:15])[CH3:2]>CO.O1CCOCC1.[C].[Pd]>[NH2:12][C:8]1[C:6]2[O:7][C:3]([CH2:1][CH3:2])=[C:4]([CH3:15])[C:5]=2[CH:11]=[CH:10][CH:9]=1 |f:3.4|
|
Inputs


Step One
Step Two
|
Name
|
palladium carbon
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=CC2=C1OC(=C2C)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 858 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
